molecular formula C9H9ClO3 B13561785 4-Chloro-2-methylmandelic acid

4-Chloro-2-methylmandelic acid

Cat. No.: B13561785
M. Wt: 200.62 g/mol
InChI Key: HJDJYZNELTVHAQ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetic acid and contains a chloro and methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound’s effects are mediated through its binding to auxin receptors, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop
  • Dicamba

Comparison

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 2,4-D and 2,4,5-T, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and industrial use.

Biological Activity

4-Chloro-2-methylmandelic acid is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and agriculture. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is a derivative of mandelic acid, characterized by the presence of a chlorine atom at the para position and a methyl group at the meta position. Its chemical structure can be represented as follows:

Chemical Formula C9H9ClO3\text{Chemical Formula C}_9\text{H}_{9}\text{ClO}_3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Fatal Intoxication : A notable case involved a 23-year-old male who ingested an herbicide containing this compound. Toxicological analysis revealed high concentrations in various organs, leading to acute poisoning and subsequent death. This case highlights the compound's potential toxicity when misused or improperly handled .
  • Occupational Exposure : A cohort study assessing workers exposed to phenoxyacetic acids, including derivatives like this compound, found no significant increase in cancer mortality rates. However, there were isolated cases of soft tissue sarcoma and nasal carcinoma among exposed individuals, warranting further investigation into long-term health effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • DNA Damage : In cancer cells, it has been shown to induce DNA damage through oxidative stress pathways.
  • Transport Mechanisms : Studies suggest that uptake mechanisms for this compound may involve carrier-mediated processes similar to other carboxylic acids .

Toxicological Profile

While this compound has demonstrated biological activity, it is crucial to consider its toxicological profile:

  • Acute Toxicity : High exposure levels can lead to liver and kidney damage.
  • Potential Carcinogenicity : Limited evidence suggests it may act as a teratogen in animal models .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

HJDJYZNELTVHAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C(=O)O)O

Origin of Product

United States

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